
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its binding to specific GPCRs. Once bound, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can either activate or inhibit the GPCR, depending on the specific receptor and cellular context. This modulation of GPCR activity can lead to various downstream effects such as changes in intracellular signaling pathways, gene expression, and cellular behavior.
Biochemical and Physiological Effects:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of specific GPCRs involved in pain perception, inflammation, and cancer progression. Additionally, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have antioxidant properties, which could be beneficial for various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- in lab experiments is its specificity for certain GPCRs, which allows for targeted modulation of specific signaling pathways. Additionally, the synthesis method for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been optimized to produce high yields of pure compound, which is important for reproducibility and reliability of experimental results. One limitation of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Orientations Futures
There are many potential future directions for research on Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on specific GPCRs. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- could facilitate its use in a wider range of scientific research applications.
Conclusion:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is synthesized using a specific method that involves the reaction of 2-bromo-N-(2-chloroethyl)acetamide with 7-methoxy-1-naphthalenylmagnesium bromide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.
Applications De Recherche Scientifique
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to bind to specific GPCRs and modulate their activity, which could lead to the development of novel therapeutics for various diseases.
Propriétés
Numéro CAS |
138112-84-2 |
|---|---|
Formule moléculaire |
C15H16BrNO2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H16BrNO2/c1-19-13-6-5-11-3-2-4-12(14(11)9-13)7-8-17-15(18)10-16/h2-6,9H,7-8,10H2,1H3,(H,17,18) |
Clé InChI |
HRZANPMSVAGALW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
Autres numéros CAS |
138112-84-2 |
Synonymes |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
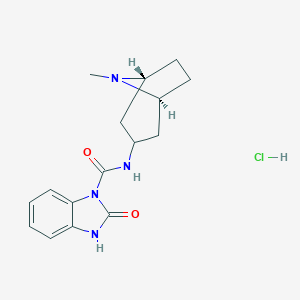
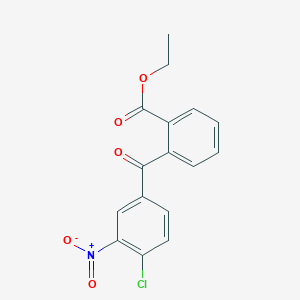
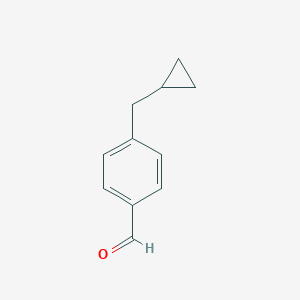
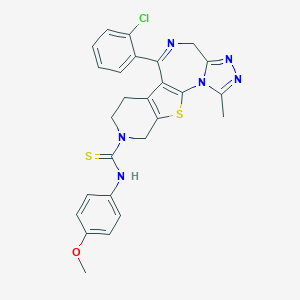
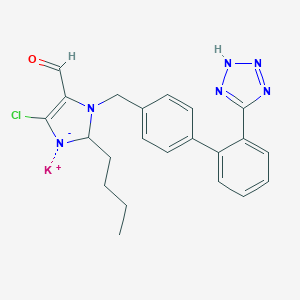
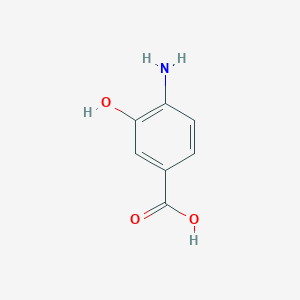


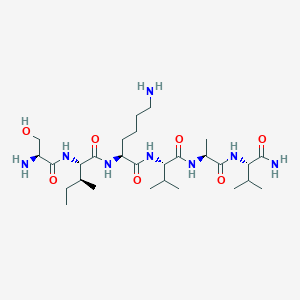



![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)